(4-Methylpyrimidin-2-yl)methanol

Catalog No.
S828748
CAS No.
142650-13-3
M.F
C6H8N2O
M. Wt
124.143
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylpyrimidin-2-yl)methanol

CAS Number

142650-13-3

Product Name

(4-Methylpyrimidin-2-yl)methanol

IUPAC Name

(4-methylpyrimidin-2-yl)methanol

Molecular Formula

C6H8N2O

Molecular Weight

124.143

InChI

InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3

InChI Key

RBIOJQPLVJMBLC-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)CO

Medicinal Chemistry

The pyrimidine ring is a common scaffold found in many biologically active molecules, including nucleosides, which play crucial roles in cellular processes. The presence of a hydroxyl and a methyl group in (4-Methylpyrimidin-2-yl)methanol suggests potential for further modifications to create novel compounds with specific biological activities. Researchers are exploring its potential as a:

  • Lead compound for drug discovery: Its structural similarity to existing drugs or bioactive molecules could serve as a starting point for designing new drugs with improved properties [].
  • Scaffold for targeted therapies: By attaching functional groups to the molecule, researchers could potentially target specific biological processes relevant to various diseases [].

Material Science

It is theoretically possible to explore its potential as a:

  • Building block for polymers: The molecule could potentially be incorporated into polymer chains to create new materials with specific properties [].
  • Precursor for organic materials: Modifications could lead to the development of new organic materials with desired functionalities [].

(4-Methylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C7_7H9_9NO and a molecular weight of 123.15 g/mol. It features a pyrimidine ring substituted with a methyl group at the fourth position and a hydroxymethyl group at the second position. This compound is characterized by its potential for hydrogen bonding, as it has one hydrogen bond donor and two hydrogen bond acceptors . The compound is recognized for its high gastrointestinal absorption and ability to permeate the blood-brain barrier, indicating its potential bioavailability for pharmacological applications .

Typical of alcohols and heterocyclic compounds. Key reactions include:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrimidine ring can engage in nucleophilic attacks, allowing for further functionalization of the compound.

These reactions make (4-Methylpyrimidin-2-yl)methanol versatile in synthetic organic chemistry, particularly in drug development and modification of biologically active compounds.

Research indicates that (4-Methylpyrimidin-2-yl)methanol exhibits notable biological activities. It has been screened for antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains . Additionally, studies suggest potential antitumor activity, particularly against human liver carcinoma cell lines, making it a candidate for further investigation in cancer therapeutics .

The synthesis of (4-Methylpyrimidin-2-yl)methanol can be achieved through several methods:

  • Direct Alkylation: Methylation of pyrimidine derivatives using alkyl halides.
  • Reduction Reactions: Reduction of corresponding carbonyl compounds can yield the desired alcohol.
  • Hydroxymethylation: The introduction of hydroxymethyl groups via formylation followed by reduction.

These methods allow for the efficient production of (4-Methylpyrimidin-2-yl)methanol in laboratory settings .

(4-Methylpyrimidin-2-yl)methanol finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial and antitumor properties make it a valuable compound in drug formulation.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: Investigated for its role in biological systems and potential therapeutic applications.

Interaction studies involving (4-Methylpyrimidin-2-yl)methanol focus on its binding affinities with various biological targets. For instance, docking studies have been performed to assess its interaction with protein receptors related to microbial infections and cancer cells . These studies provide insights into its mechanism of action and help identify potential therapeutic pathways.

Several compounds share structural similarities with (4-Methylpyrimidin-2-yl)methanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(4-Phenylpyridin-2-yl)methanol55218-73-00.91
(3,5-Dimethylpyridin-2-yl)methanol202932-05-60.86
2-Hydroxymethyl-3-methylpyridine63071-09-00.86
(2-Methylpyridin-4-yl)methanol105250-16-60.86

Uniqueness

What distinguishes (4-Methylpyrimidin-2-yl)methanol from these similar compounds is its specific substitution pattern on the pyrimidine ring, which influences its biological activity and chemical reactivity. The presence of both a methyl group and a hydroxymethyl group allows for unique interactions within biological systems, enhancing its potential as a therapeutic agent.

XLogP3

-0.2

Wikipedia

(4-Methylpyrimidin-2-yl)methanol

Dates

Modify: 2023-08-15

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